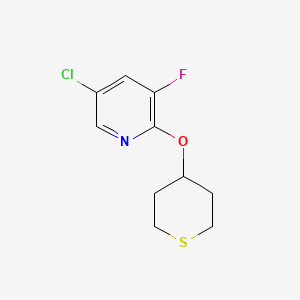

5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine

CAS No.: 2198367-88-1

Cat. No.: VC6821431

Molecular Formula: C10H11ClFNOS

Molecular Weight: 247.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2198367-88-1 |

|---|---|

| Molecular Formula | C10H11ClFNOS |

| Molecular Weight | 247.71 |

| IUPAC Name | 5-chloro-3-fluoro-2-(thian-4-yloxy)pyridine |

| Standard InChI | InChI=1S/C10H11ClFNOS/c11-7-5-9(12)10(13-6-7)14-8-1-3-15-4-2-8/h5-6,8H,1-4H2 |

| Standard InChI Key | ZPKBTRIQQFEUBP-UHFFFAOYSA-N |

| SMILES | C1CSCCC1OC2=C(C=C(C=N2)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 2-position with a thian-4-yloxy group (a sulfur-containing six-membered ring), at the 3-position with fluorine, and at the 5-position with chlorine. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions. The thian-4-yloxy group’s sulfur atom may participate in hydrogen bonding or coordinate with metal catalysts, a feature leveraged in synthetic methodologies .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 2198367-88-1 |

| Molecular Formula | |

| Molecular Weight | 247.72 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Synthesis and Manufacturing

Synthetic Routes

Although no direct synthesis protocol for 5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine is documented, analogous methods for chloro- and fluoro-substituted pyridines provide insights. For example, the patent CN111303020A describes a one-step coupling reaction for synthesizing 5-chloro-2-(pyridin-3-yl)pyridin-3-amine, utilizing palladium chloride as a catalyst and dioxane as the solvent . Adapting this approach, the target compound could theoretically be synthesized via:

-

Nucleophilic Aromatic Substitution: Reacting 2,5-dichloro-3-fluoropyridine with thian-4-ol under basic conditions (e.g., cesium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).

-

Cross-Coupling Reactions: Employing Suzuki-Miyaura or Ullmann coupling to introduce the thian-4-yloxy group using a boronated or copper-mediated intermediate.

Table 2: Hypothetical Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Palladium chloride |

| Solvent | Dioxane or DMF |

| Temperature | 80–100°C |

| Reaction Time | 2–4 hours |

| Yield (Hypothetical) | 70–90% |

Physicochemical Properties

Spectroscopic Data

While experimental NMR or mass spectra for 5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine are unavailable, analogous compounds exhibit distinct signals:

-

NMR: Pyridine protons resonate between δ 7.5–8.5 ppm, while thian-4-yloxy protons appear as multiplet signals near δ 3.0–4.0 ppm.

-

NMR: The pyridine carbons are typically observed at 120–150 ppm, with the sulfur-bearing carbon near 70 ppm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume